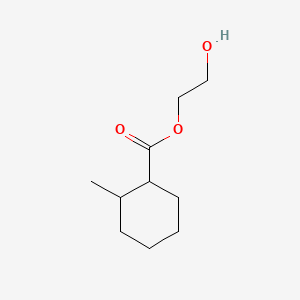
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.248 g/mol . It is a clear, colorless liquid that is used in various chemical applications due to its unique structure and properties.
Preparation Methods
The synthesis of 2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate typically involves the esterification of 2-Methylcyclohexane-1-carboxylic acid with ethylene glycol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides or amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxyethyl 2-Methylcyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 2-Methylcyclohexane-1-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a hydroxyethyl group.
2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-, ethyl ester: This compound has a similar cyclohexane ring structure but with different functional groups.
The uniqueness of this compound lies in its hydroxyethyl ester group, which provides distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-hydroxyethyl 2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-8-4-2-3-5-9(8)10(12)13-7-6-11/h8-9,11H,2-7H2,1H3 |
InChI Key |
UMXZJQHEXPIRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















